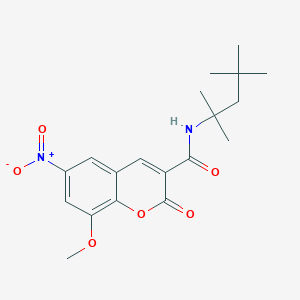

8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6/c1-18(2,3)10-19(4,5)20-16(22)13-8-11-7-12(21(24)25)9-14(26-6)15(11)27-17(13)23/h7-9H,10H2,1-6H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHSTYUEACNVRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

8-Methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O6, with a molecular weight of approximately 376.41 g/mol. The compound features a chromene core which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O6 |

| Molecular Weight | 376.41 g/mol |

| Purity | ≥95% |

| CAS Number | 868153-40-6 |

Anticancer Properties

Research indicates that chromene derivatives exhibit notable anticancer activities. For instance, compounds containing the chromene scaffold have been shown to induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest and subsequent cell death . The specific compound may share similar mechanisms due to its structural characteristics.

Antioxidant Activity

Chromenes are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders . The presence of the methoxy and nitro groups in this compound may enhance its electron-donating ability, contributing to its antioxidant capacity.

Anti-inflammatory Effects

The anti-inflammatory potential of chromenes has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Case Studies

- Study on Anticancer Activity : A study demonstrated that a related chromene derivative effectively inhibited cancer cell proliferation by inducing apoptosis through caspase activation pathways. This suggests that 8-methoxy-6-nitro derivatives may have similar effects due to structural similarities .

- Evaluation of Antioxidant Properties : In vitro assays showed that various chromene derivatives significantly reduced oxidative stress markers in cellular models. The incorporation of methoxy groups was linked to increased radical scavenging activity .

- Anti-inflammatory Mechanisms : Research highlighted that chromene compounds could modulate inflammatory responses by downregulating NF-kB signaling pathways. This could be particularly relevant for treating chronic inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on substituent variations in the coumarin core. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity : The 2,4,4-TMP group in the target compound and 20f increases lipophilicity compared to analogs with polar substituents (e.g., piperidin-4-yl in compound 11 ).

- Hydrogen Bonding : Unlike 7,8-dihydroxy analog 11 , the target compound’s 8-methoxy group reduces hydrogen-bonding capacity, which may impact solubility and target binding.

Physicochemical and Functional Implications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : The synthesis of coumarin derivatives typically involves condensation reactions. For example, analogous compounds like 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde derivatives are synthesized using anhydrous dichloromethane, triethylamine, and acyl chlorides under nitrogen atmosphere, followed by purification via column chromatography or recrystallization . Key factors include solvent choice (e.g., DMF for solubility), base selection (e.g., K2CO3 for deprotonation), and reaction time (overnight stirring for complete acylation).

Q. How can structural characterization of this compound be systematically validated using spectroscopic techniques?

- Methodology : Employ a combination of 1H/13C NMR, HRMS, and IR spectroscopy. For instance, NMR signals for the coumarin core (e.g., δ 8.5–8.8 ppm for aromatic protons) and tertiary alkyl groups (e.g., δ 1.2–1.4 ppm for trimethylpentan-2-yl) should align with predicted splitting patterns . HRMS data (e.g., <1 ppm mass error) confirms molecular formula accuracy, while IR identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) .

Q. What solvent systems are suitable for improving the compound’s solubility in biological assays?

- Methodology : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and aqueous buffers (e.g., PBS with 0.1% Tween-80). For coumarin analogs, DMSO is often preferred for stock solutions due to high solubility, followed by dilution in PBS to minimize solvent toxicity .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions of this nitro-coumarin derivative?

- Methodology : Use density functional theory (DFT) to calculate electrophilic sites (e.g., nitro group at C6) or molecular docking to simulate interactions with biological targets (e.g., enzymes). Tools like Gaussian or AutoDock Vina can model transition states or binding affinities, validated by experimental kinetics or crystallography .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting or HRMS adducts)?

- Methodology : For NMR anomalies, variable-temperature NMR or 2D-COSY/HMBC experiments clarify coupling patterns. HRMS adducts (e.g., sodium/potassium ions) are mitigated using formic acid in mobile phases during LC-MS analysis. Repetition under controlled humidity/temperature reduces artifacts .

Q. How can reaction fundamentals guide reactor design for scaling up synthesis?

- Methodology : Apply dimensionless analysis (e.g., Damköhler number) to balance reaction kinetics and mass transfer. Pilot-scale reactors (e.g., continuous-flow systems) optimize heat dissipation for exothermic steps like nitration. Membrane separation technologies improve purification efficiency .

Q. What mechanistic insights explain the compound’s stability under oxidative or photolytic conditions?

- Methodology : Perform accelerated stability studies (ICH guidelines) with HPLC monitoring. Nitro groups may confer UV stability, while methoxy substituents could reduce oxidative degradation. Compare degradation products (e.g., nitro reduction to amine) via LC-MS/MS .

Notes

- Citations align with evidence IDs (e.g., = Synthesis protocols from Partner Organisations).

- Advanced methods integrate computational and experimental workflows (e.g., ICReDD’s reaction design principles ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.